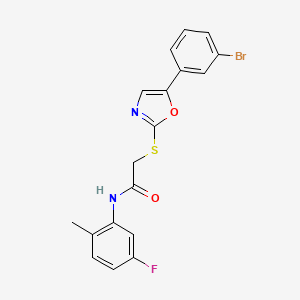
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
説明
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide, also known as BFA-12, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of cancer research. BFA-12 is a small molecule inhibitor that has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
作用機序
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of numerous cellular processes, including cell growth and survival. By inhibiting HSP90, this compound induces cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
実験室実験の利点と制限
One advantage of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has also been shown to exhibit some degree of toxicity in normal cells at high concentrations, indicating that further optimization of its dosing regimen may be necessary.
将来の方向性
For research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide could include the development of more potent analogs with improved selectivity and reduced toxicity, as well as the investigation of its potential use in combination with other cancer therapies. In addition, further studies could be conducted to elucidate the precise mechanisms by which this compound induces cell death in cancer cells.
科学的研究の応用
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
特性
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2S/c1-11-5-6-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGFDTZGJFKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



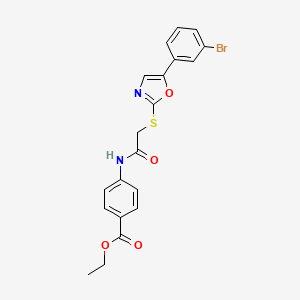


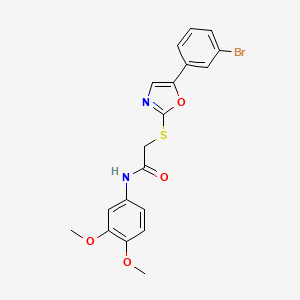
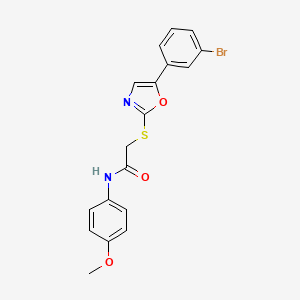
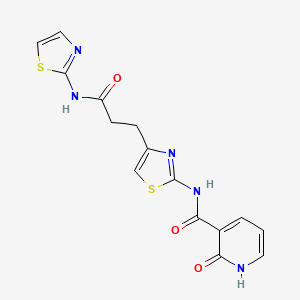
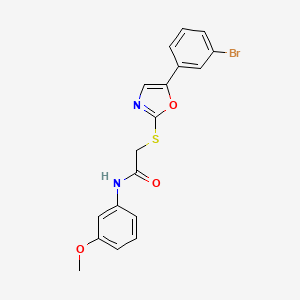

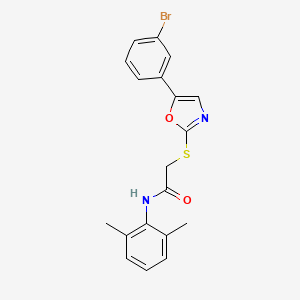
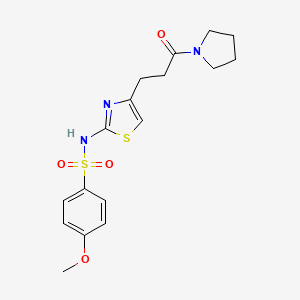
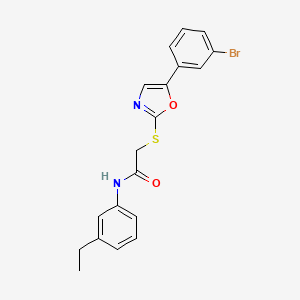
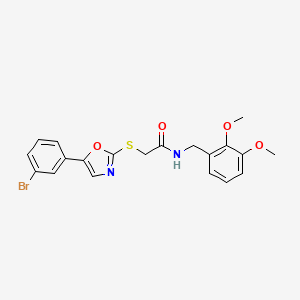
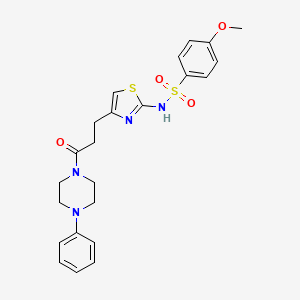
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide](/img/structure/B3206368.png)